3-Methyl-4-(pyrrolidin-2-yl)pyridine
CAS No.:
Cat. No.: VC17610133
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2 |
|---|---|
| Molecular Weight | 162.23 g/mol |
| IUPAC Name | 3-methyl-4-pyrrolidin-2-ylpyridine |
| Standard InChI | InChI=1S/C10H14N2/c1-8-7-11-6-4-9(8)10-3-2-5-12-10/h4,6-7,10,12H,2-3,5H2,1H3 |
| Standard InChI Key | VHFUVLFQGBVLDK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CN=C1)C2CCCN2 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 3-methyl-4-(pyrrolidin-2-yl)pyridine is inferred as C₁₀H₁₄N₂, with a molecular weight of 162.24 g/mol. This estimation derives from pyridine’s base structure (C₅H₅N) augmented by a methyl group (+CH₃) and a pyrrolidin-2-yl group (+C₄H₈N). The pyrrolidine ring introduces a five-membered saturated amine system, while the pyridine core contributes aromaticity and basicity. Stereochemical considerations are critical, as the pyrrolidin-2-yl group’s configuration (R or S) influences molecular interactions .
Comparative analysis with PubChem’s entry for (R)-3-(pyrrolidin-2-yl)pyridine (nornicotine, C₉H₁₂N₂) highlights the impact of the additional methyl group in 3-methyl-4-(pyrrolidin-2-yl)pyridine. The methyl substituent at position 3 likely enhances lipophilicity, as evidenced by logP values of related compounds. For example, 2-[rel-(3R,4R)-1-(methanesulfonyl)-4-{[(pyridin-4-yl)oxy]methyl}pyrrolidin-3-yl]pyridine exhibits a logP of 0.793 , while 3-methyl-4-propyl-pyrrolidine-2,5-dione has a logP of 1.024 . These data suggest that 3-methyl-4-(pyrrolidin-2-yl)pyridine may possess a logP between 1.0 and 1.5, favoring moderate membrane permeability.
Synthetic Pathways and Methodological Considerations
Condensation and Cyclization Strategies
The synthesis of pyridine-pyrrolidine hybrids often involves condensation reactions between nicotinic acid derivatives and amine-containing precursors. For instance, the preparation of 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine employs methyl 6-methylnicotinate, vinylpyrrolidone, and sodium tert-butoxide in toluene under reflux. This method yields a solid intermediate, which undergoes hydrolysis with concentrated hydrochloric acid and subsequent reduction with sodium dithionite . Adapting this protocol for 3-methyl-4-(pyrrolidin-2-yl)pyridine would require repositioning substituents on the pyridine ring.
A plausible route involves:
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Functionalization of Pyridine: Starting with 4-chloro-3-methylpyridine, a nucleophilic substitution reaction could introduce pyrrolidine via a metal-catalyzed coupling.
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Reductive Amination: Reacting 3-methyl-4-aminopyridine with a pyrrolidinone derivative under hydrogenation conditions might yield the target compound.
Challenges in Stereochemical Control
The relative stereochemistry of the pyrrolidin-2-yl group necessitates chiral resolution techniques. As seen in the synthesis of (R)-3-(pyrrolidin-2-yl)pyridine , enzymatic resolution or chiral auxiliaries could isolate the desired enantiomer. The racemic mixture’s pharmacological profile may differ significantly from enantiopure forms, underscoring the need for asymmetric synthesis protocols.
Physicochemical and Pharmacological Inferences
Solubility and Permeability
The compound’s solubility in aqueous media is anticipated to be low, given the hydrophobic contributions of the methyl and pyrrolidine groups. Polar surface area (PSA) calculations, based on analogs like S831-1062 (PSA: 57.378 Ų) , suggest a PSA of ~60 Ų for 3-methyl-4-(pyrrolidin-2-yl)pyridine, aligning with moderate blood-brain barrier permeability.
Analytical Characterization
Spectroscopic Profiling
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 162.1131 (C₁₀H₁₄N₂⁺).
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NMR Spectroscopy:
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¹H NMR: Signals at δ 8.5–8.7 ppm (pyridine H-2 and H-6), δ 2.5–3.5 ppm (pyrrolidine protons), and δ 2.3 ppm (methyl group).
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¹³C NMR: Peaks for pyridine carbons (120–150 ppm), pyrrolidine carbons (25–60 ppm), and methyl carbon (18–22 ppm).
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